molecular formula C50H73N17O11S B1662679 neuromedin C CAS No. 81608-30-2

neuromedin C

Número de catálogo B1662679
Número CAS: 81608-30-2
Peso molecular: 1120.3 g/mol
Clave InChI: RWBLWXCGQLZKLK-USVTTYPOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Neuromedin C is a bombesin-like peptide that stimulates uterine smooth muscle contraction . It is also known as GRP (18-27) and has the amino acid sequence Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 . It regulates various processes in the central nervous system and gastrointestinal tract through its interaction with the bombesin receptor subtype-2 (BB2R) .


Synthesis Analysis

Neuromedin C is a peptide that undergoes a progressive coil-helix transition with increasing TFE concentration, first at the C-terminus and then at the N-terminus . It also adopts a C-terminal α-helical conformation upon binding to SDS micelles .


Molecular Structure Analysis

The NMR structure of Neuromedin C in the presence of SDS micelles has been reported . It displays a disordered but well-defined backbone architecture .


Chemical Reactions Analysis

Neuromedin C is a peptide that undergoes a progressive coil-helix transition within a binding-induced folding mechanism . This micelle binding is directed by hydrophobic interactions that concur with the unfavorable deprotonation of His 8 and its further insertion into the micelle .


Physical And Chemical Properties Analysis

Neuromedin C has an empirical formula of C50H72N16O12S and a molecular weight of 1121.27 . It is a peptide with a specific amino acid sequence .

Aplicaciones Científicas De Investigación

Neuromedin C in Neurology and Gastroenterology

Neuromedin C (NMC) is a peptide that regulates various processes in the central nervous system and gastrointestinal tract through its interaction with the bombesin receptor subtype-2 (BB2R) .

Application Summary

BB2R antagonists, which interact with NMC, hold the potential to treat disorders that occur as a result of NMC dysfunction or misregulation .

Methods of Application

The study describes the conformational ensembles of NMC in an aqueous solution, at five different TFE concentrations to decode its folding pathway and under its SDS micelle bound state .

Results or Outcomes

NMC displays a disordered but well-defined backbone architecture that undergoes a progressive coil-helix transition with increasing TFE concentration, first at the C-terminus and then at the N-terminus . NMC also adopts a C-terminal α-helical conformation upon binding to SDS micelles . This comprehensive study of the structural behavior of NMC provides essential mechanistic information that could be useful for the development of new therapeutics to treat neurological, cancer-related or eating disorders .

Neuromedin C in Bone Remodeling

Neuromedin C (NMC) has been implicated in the regulation of bone remodeling .

Application Summary

NMC is an evolutionarily conserved peptide that regulates varying physiological effects including blood pressure, stress and allergic responses, metabolic and feeding behavior, pain perception, and neuroendocrine functions . Recently, several lines of investigation implicate NMC in regulating bone remodeling .

Methods of Application

The specific methods of application or experimental procedures in this context are not detailed in the source .

Direcciones Futuras

Research on Neuromedin C is ongoing, with studies focusing on its diverse and essential functions. Future research directions include the development of new therapeutics to treat neurological, cancer-related, or eating disorders .

Propiedades

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N17O11S/c1-25(2)13-34(46(74)63-33(43(53)71)11-12-79-6)64-47(75)36(15-29-20-54-23-58-29)62-41(70)22-57-50(78)42(26(3)4)67-44(72)27(5)60-45(73)35(14-28-19-56-32-10-8-7-9-31(28)32)65-48(76)37(16-30-21-55-24-59-30)66-49(77)38(17-39(52)68)61-40(69)18-51/h7-10,19-21,23-27,33-38,42,56H,11-18,22,51H2,1-6H3,(H2,52,68)(H2,53,71)(H,54,58)(H,55,59)(H,57,78)(H,60,73)(H,61,69)(H,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)/t27-,33-,34-,35-,36-,37-,38-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBLWXCGQLZKLK-USVTTYPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N17O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231221
Record name Neuromedin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1120.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

neuromedin C

CAS RN

81608-30-2
Record name Neuromedin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081608302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neuromedin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
neuromedin C
Reactant of Route 2
Reactant of Route 2
neuromedin C
Reactant of Route 3
Reactant of Route 3
neuromedin C
Reactant of Route 4
Reactant of Route 4
neuromedin C
Reactant of Route 5
Reactant of Route 5
neuromedin C
Reactant of Route 6
Reactant of Route 6
neuromedin C

Citations

For This Compound
1,470
Citations
N Minamino, K Kangawa, H Matsuo - Biochemical and biophysical …, 1984 - Elsevier
… (A) Reverse phase HPLC of native neuromedin C. SaIDpIt? : Neuromedin … Neuromedin C has about 60% of the potency of bombesin, and is … Neuromedin C, preceded by an …
Number of citations: 206 www.sciencedirect.com
N Minamino, K Kangawa, H Matsuo - Biochemical and Biophysical …, 1984 - Elsevier
… Neuromedin B and neuromedin C are the novel mammalian … for neuromedin B and neuromedin C, and determined their … than that of immunoreactive neuromedin C in every region. …
Number of citations: 109 www.sciencedirect.com
M De la Fuente, M Del Rio, MD Ferrandez… - Immunology, 1991 - ncbi.nlm.nih.gov
… gastrin-releasing peptide and neuromedin C, have been shown in … Gastrin-releasing peptide (GRP) and neuromedin C caused a … in the presence of bombesin, GRP or neuromedin C. …
Number of citations: 128 www.ncbi.nlm.nih.gov
ÉM Fekete, ÉE Bagi, K Tóth, L Lénárd - Brain research bulletin, 2007 - Elsevier
… min following neuromedin C or vehicle microinjections. Fifteen nanograms neuromedin C significantly … Neuromedin C effects were blocked by prior application of the bombesin receptor …
Number of citations: 39 www.sciencedirect.com
C Harford, B Sarkar - Biochemical and biophysical research …, 1995 - Elsevier
… sequence of neuromedin C contains the motif in the form Gly-Asn-His. Neuromedin C was … neurotransmission or growth factor effects of neuromedin C. e 1935 Academic Press. Inc. …
Number of citations: 62 www.sciencedirect.com
D Erne, R Schwyzer - Biochemistry, 1987 - ACS Publications
… However, gastrin-releasing peptide and neuromedin C are predicted not to behave in the same … A similar membrane structure is predicted for neuromedin B but not for neuromedin C or …
Number of citations: 78 pubs.acs.org
M Otsuki, M Fujii, T Nakamura, S Tani… - American Journal …, 1987 - journals.physiology.org
… Neuromedin B and neuromedin C are novel decapeptides … Neuromedin C was -&fold more potent, whereas neuromedin … -IO-fold less potent than neuromedin C, bombesin, and GRP-…
Number of citations: 40 journals.physiology.org
G Gasmi, A SINGER, J FORMAN‐KAY… - The Journal of …, 1997 - Wiley Online Library
… neuromedin C has been found in small-cell lung cancer and prostate cancer cells. Bombesin, GRP and neuromedin C … It is likely that neuromedin C binds to this receptor as well, since …
Number of citations: 37 onlinelibrary.wiley.com
RA Cridland, JL Henry - Brain research, 1992 - Elsevier
… , neuromedin C and neuromedin B on reaction time in the tail flick test in the rat. Intrathecal injection of bombesin and neuromedin C to … for a role of neuromedin C and neuromedin B in …
Number of citations: 26 www.sciencedirect.com
M Del Rio, M De la Fuente - Regulatory peptides, 1994 - Elsevier
… We have found bombesin, neuromedin C and GRP to be potent chemoattractants for murine … GRP possesses additional amino acids with respect to bombesin and neuromedin C, and, …
Number of citations: 70 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.